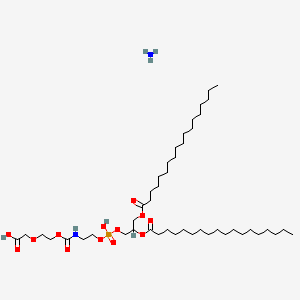

DSPE-PEG2000-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C46H91N2O13P |

|---|---|

Poids moléculaire |

911.2 g/mol |

Nom IUPAC |

azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |

InChI |

InChI=1S/C46H88NO13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54);1H3 |

Clé InChI |

MFOLYTNLQCGGBD-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.N |

Numéros CAS associés |

474922-20-8 |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of DSPE-PEG2000-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG2000-COOH is a cornerstone of modern drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted therapies. Its unique tripartite structure confers stability, biocompatibility, and functionality, making it an invaluable tool in the development of advanced therapeutics. This technical guide provides an in-depth exploration of the molecular structure of this compound, supported by quantitative data, experimental protocols, and detailed visualizations.

Core Molecular Structure

This compound is a linear amphiphilic block copolymer. Its full chemical name is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000].[1] This name reveals the sequential arrangement of its three primary components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This constitutes the hydrophobic lipid anchor of the molecule. DSPE is a phospholipid composed of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup. The long, saturated fatty acid chains contribute to a high phase transition temperature, resulting in rigid and stable lipid bilayers in liposomal formulations.

-

Polyethylene Glycol 2000 (PEG2000): This is a hydrophilic polymer chain with an average molecular weight of approximately 2000 Daltons.[2][3][4] The PEG chain is covalently attached to the ethanolamine headgroup of DSPE. In aqueous environments, the PEG moiety forms a hydrated layer on the surface of nanoparticles, providing a "stealth" characteristic that sterically hinders recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[2]

-

Carboxylic Acid (COOH): Located at the distal end of the PEG chain, the terminal carboxylic acid group is a key functional moiety.[2][3] This group allows for the covalent conjugation of various targeting ligands, such as antibodies, peptides, or small molecules, which contain primary amine groups.[1][5] This conjugation is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide (B86325) chemistry using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][6]

The linkage between these components is crucial to the molecule's function. The PEG chain is attached to the nitrogen atom of the DSPE's ethanolamine headgroup. This precise connectivity ensures that the hydrophobic DSPE can anchor within a lipid bilayer, while the hydrophilic PEG chain and its terminal functional group are exposed to the aqueous exterior.

Quantitative Data

The physicochemical properties of this compound are critical for its application in drug delivery formulations. The following table summarizes key quantitative data for this molecule.

| Property | Value | Reference |

| Average Molecular Weight | ~2780.38 Da | [1][7] |

| PEG Chain Molecular Weight | ~2000 Da | [4][5] |

| Chemical Formula | C131H257NNaO55P (as sodium salt) | [7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in chloroform (B151607) and warm water |

Experimental Protocols

The utility of this compound is best demonstrated through its application in the formulation of liposomes. Below is a detailed protocol for the preparation of this compound-containing liposomes using the thin-film hydration and extrusion method.

Materials

-

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

This compound

-

Organic solvent (e.g., chloroform or a 2:1 v/v mixture of chloroform and methanol)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

Equipment

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome (B1194612) extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

-

Dynamic Light Scattering (DLS) instrument for size analysis

Protocol: Liposome Formulation by Thin-Film Hydration

-

Lipid Film Preparation:

-

Dissolve DSPC, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).[8]

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

-

Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Add the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Hydrate the lipid film by gentle rotation in the water bath for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of small unilamellar vesicles (SUVs).

-

-

Characterization:

-

Determine the particle size distribution and zeta potential of the formulated liposomes using Dynamic Light Scattering (DLS).

-

The encapsulation efficiency of the drug can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration in the liposomal fraction.

-

Logical Relationships in Drug Delivery

The structural components of this compound have a direct and logical relationship with its function in targeted drug delivery.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. What are the surface properties of DSPE - PEG2000 - COOH micelles? - Blog [shochem.com]

- 3. What are the electrochemical properties of DSPE - PEG2000 - COOH? - Blog [shochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DSPE-PEG-CH2COOH, MW 2,000, 474922-20-8 | BroadPharm [broadpharm.com]

- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of DSPE-PEG2000-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH). A thorough understanding of the CMC is paramount for the successful design and application of micellar nanocarriers in drug delivery, as it dictates the stability and behavior of these systems in biological environments. This document details the factors influencing the CMC, outlines experimental protocols for its determination, and presents relevant data in a structured format.

The Significance of Critical Micelle Concentration in Drug Delivery

This compound is an amphiphilic polymer widely utilized in the formulation of nanoparticles and liposomes for drug delivery. Its structure comprises a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group. In aqueous solutions, these molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic DSPE core of these micelles serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEG corona provides a steric barrier, reducing protein adsorption and prolonging circulation time in the bloodstream.

The CMC is a critical parameter as it determines the stability of the micelles upon dilution in the body. A low CMC value is desirable for drug delivery applications, as it ensures that the micelles remain intact and retain their therapeutic payload even after significant dilution in the bloodstream.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is influenced by several environmental factors:

-

Ionic Strength: The CMC of DSPE-PEG2000 is significantly lower in buffered saline solutions compared to pure water.[1] For instance, the CMC in a HEPES buffered saline solution is approximately ten times lower (0.5–1.0 µM) than in pure water (10–20 µM).[1] This is attributed to the increased screening of the charged phosphate (B84403) groups in the DSPE headgroup by the ions in the buffer, which reduces electrostatic repulsion and facilitates micelle formation.[1]

-

pH: The terminal carboxylic acid group (-COOH) on the PEG chain has a pKa (acid dissociation constant) that dictates its charge state at different pH values. At pH levels below the pKa, the carboxyl group is predominantly protonated and neutral, while at pH levels above the pKa, it is deprotonated and negatively charged. This change in charge can influence the electrostatic interactions between the head groups, thereby affecting the CMC. An increase in headgroup repulsion due to deprotonation at higher pH values can lead to an increase in the CMC.[2]

-

PEG Chain Length: The length of the hydrophilic PEG chain also plays a role. Generally, a longer PEG chain leads to a slightly higher CMC. This is because the larger hydrophilic portion of the molecule increases its overall water solubility, requiring a higher concentration for micelle formation to become energetically favorable.[3]

-

Temperature: Temperature can affect the hydration of the PEG chains and the hydrophobic interactions of the DSPE tails, which in turn can influence the CMC.

Quantitative Data on Critical Micelle Concentration

The following table summarizes the reported CMC values for DSPE-PEG2000 and related compounds under various conditions. It is important to note that direct CMC values for this compound under varying pH are not extensively reported in the literature, and the provided data for DSPE-PEG2000 serves as a close approximation.

| Compound | Solvent/Buffer | Temperature (°C) | CMC Value | Reference(s) |

| DSPE-PEG2000 | Pure Water | 25 | 10 - 20 µM | [1] |

| DSPE-PEG2000 | HEPES Buffered Saline (pH 7.4) | 25 | 0.5 - 1.0 µM | [1] |

| DSPE-PEG2000 | Not Specified | 25 | 1.8 x 10⁻⁵ mol L⁻¹ (18 µM) | [4] |

| DSPE-PEG2000 | Not Specified | Not Specified | ~1 x 10⁻⁶ M (1 µM) | [5] |

| DSPE-PEG (unspecified PEG length) | Not Specified | Not Specified | 10⁻⁵ to 10⁻⁷ mol L⁻¹ | [4] |

| DSPE-PEG with varying PEG lengths (2000, 3000, 5000) | Not Specified | Not Specified | 0.5 - 1.5 µM | [3] |

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting a sharp change in a physical property of the solution as a function of the amphiphile concentration.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This is a highly sensitive and widely used method. Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol).

-

-

Sample Preparation:

-

Prepare a series of vials with increasing concentrations of this compound by serial dilution from the stock solution.

-

Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration in the nanomolar range. The final concentration of the organic solvent should be kept minimal (<1%) to avoid affecting micellization.

-

Allow the organic solvent to evaporate completely, leaving a thin film of pyrene.

-

Add the this compound solutions of varying concentrations to the vials.

-

Incubate the samples, typically overnight with gentle stirring, to allow for the equilibration of pyrene partitioning between the aqueous phase and the micelles.[4]

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335-339 nm.[4]

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

-

Below the CMC, pyrene resides in a polar aqueous environment, resulting in a high I₁/I₃ ratio.

-

Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the concentration at which a sharp change in the I₁/I₃ ratio occurs.

-

Other Experimental Methods

-

Surface Tensiometry: This method measures the surface tension of the solution as a function of the amphiphile concentration. Below the CMC, the amphiphile molecules accumulate at the air-water interface, reducing the surface tension. Above the CMC, the interface becomes saturated, and the added amphiphiles form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the breakpoint in the surface tension versus log concentration plot.

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. Below the CMC, only small individual polymer chains are present. As the concentration increases and surpasses the CMC, the formation of larger micellar structures leads to a significant increase in the scattered light intensity and the appearance of a new population of particles with a larger hydrodynamic radius. The CMC can be estimated as the concentration at which this abrupt change is observed.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the critical micelle concentration of this compound using the pyrene fluorescence probe method.

References

- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance of DSPE-PEG2000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), a critical parameter in the formulation of drug delivery systems. DSPE-PEG2000 is an amphiphilic polymer-lipid conjugate widely used to improve the biopharmaceutical properties of nanocarriers such as liposomes, micelles, and nanoparticles.[1] Its HLB value dictates its function as a surfactant, influencing the stability, encapsulation efficiency, and in vivo performance of these formulations.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale, typically ranging from 0 to 20, that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[2] It represents the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule.[3][4]

-

Low HLB (0-8): Indicates a more lipophilic character, suitable for forming water-in-oil (W/O) emulsions.[5]

-

High HLB (8-20): Indicates a more hydrophilic character, ideal for creating oil-in-water (O/W) emulsions.[5]

For DSPE-PEG2000, the DSPE moiety constitutes the lipophilic anchor, while the PEG2000 chain provides the hydrophilic corona. This structure is fundamental to its role in drug delivery, where it confers a "stealth" characteristic to nanocarriers, prolonging their circulation time in the bloodstream.[6][7]

HLB Value of DSPE-PEG2000

The HLB of DSPE-PEG2000 is predominantly determined by the large hydrophilic PEG2000 chain. While an exact experimentally verified HLB value is not consistently reported across literature, it can be estimated using theoretical calculation methods.

Theoretical Calculation of HLB

Griffin's Method: For non-ionic surfactants where the hydrophilic portion is a polyoxyethylene chain, Griffin's method is widely used.[2][8]

HLB = E / 5

Where:

-

E is the weight percentage of the ethylene (B1197577) oxide (PEG) chain.[8][9]

To calculate this, we use the molecular weights of the components:

-

Molecular Weight of DSPE: ~748.1 g/mol

-

Molecular Weight of PEG2000: ~2000 g/mol

-

Total Molecular Weight of DSPE-PEG2000: ~2748.1 g/mol

Calculation:

-

Weight percentage of PEG2000 (E) = (MW of PEG2000 / Total MW) * 100 E = (2000 / 2748.1) * 100 ≈ 72.78%

-

HLB = 72.78 / 5 ≈ 14.56

This calculated value places DSPE-PEG2000 in the category of a hydrophilic surfactant, suitable for use as an O/W emulsifier or solubilizer.[2]

Physicochemical Properties Related to HLB

The amphiphilic nature of DSPE-PEG2000, quantified by its HLB, governs its self-assembly in aqueous solutions and its interaction with other lipids.

| Property | Value | Significance for Formulation |

| Calculated HLB Value | ~14.6 | Indicates strong hydrophilic character; promotes formation of O/W emulsions and stabilizes lipid nanoparticles in aqueous environments. |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M (1 µM) | A very low CMC indicates that micelles are stable even at high dilutions, which is crucial for maintaining nanoparticle integrity upon injection into the bloodstream.[10] |

| Self-Assembly Behavior | Forms micelles in aqueous solution | The hydrophobic DSPE core can encapsulate lipophilic drugs, while the hydrophilic PEG2000 shell provides a protective barrier.[11] |

Experimental Determination of HLB

While theoretical calculations provide a good estimate, the effective HLB of a surfactant can be influenced by its environment. Experimental methods are used to determine the HLB value of a surfactant or the required HLB of an oil phase for stable emulsion formation.

Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with surfactant blends of varying, known HLB values. The blend that produces the most stable emulsion (e.g., smallest and most uniform droplet size) is considered to have an HLB value that matches the "required HLB" of the oil.[12][13]

Detailed Protocol:

-

Preparation of Surfactant Blends:

-

Select two well-characterized surfactants with known HLB values, one low (e.g., Span 80, HLB = 4.3) and one high (e.g., Tween 80, HLB = 15.0).

-

Prepare a series of blends by mixing the two surfactants in different ratios to achieve a range of intermediate HLB values (e.g., from 5 to 14).

-

-

Emulsion Formulation:

-

For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 10% oil phase).

-

The "oil phase" in this context would be a lipid mixture intended for liposome (B1194612) formulation, including DSPE-PEG2000.

-

Homogenize each mixture under identical conditions (e.g., using high-shear homogenization or ultrasonication).

-

-

Stability Assessment:

-

Measure the initial droplet size and polydispersity index (PDI) of each emulsion using Dynamic Light Scattering (DLS).

-

Store the emulsions and monitor for signs of instability (e.g., phase separation, creaming, coalescence) over time.

-

The HLB of the surfactant blend that results in the emulsion with the smallest, most stable oil droplets is determined to be the required HLB of the oil phase.[12]

-

Role of DSPE-PEG2000 in Drug Delivery Formulations

The high HLB of DSPE-PEG2000 is central to its function in nanomedicine, particularly in the creation of "stealth" liposomes.

-

Steric Stabilization: The hydrophilic PEG2000 chains form a dense, brush-like layer on the surface of the liposome.[6] This layer creates a physical barrier that prevents liposomes from aggregating.[6] Furthermore, it sterically hinders the adsorption of opsonin proteins from the blood, which would otherwise mark the liposomes for clearance by the mononuclear phagocyte system (MPS).[7]

-

Prolonged Circulation: By avoiding MPS uptake, DSPE-PEG2000 significantly increases the blood circulation half-life of the nanocarrier.[1][14]

-

Enhanced Permeability and Retention (EPR) Effect: The extended circulation time allows the nanocarriers to accumulate preferentially in tumor tissues, which have leaky vasculature and poor lymphatic drainage—a phenomenon known as the EPR effect.[7][11]

Logical Relationships in DSPE-PEG2000 Functionality

The molecular structure of DSPE-PEG2000 directly translates to its functional properties in a drug delivery system.

This guide provides a foundational understanding of the HLB of DSPE-PEG2000 and its critical importance in the rational design of advanced drug delivery systems. A thorough grasp of this concept allows researchers to optimize formulation stability and enhance therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]

- 7. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 10. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Leci… [ouci.dntb.gov.ua]

- 14. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Carboxyl Group in DSPE-PEG2000-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is a cornerstone in the development of advanced drug delivery systems. This lipid-polymer conjugate is prized for its ability to be incorporated into nanocarriers, such as liposomes, to provide a hydrophilic shield that prolongs circulation time. The terminal carboxyl group (-COOH) is the key functional moiety that enables the attachment of targeting ligands, transforming these nanocarriers into specific, cell-targeting agents. This technical guide delves into the critical role of the carboxyl group, detailing its chemical reactivity, common conjugation protocols, and its impact on the physicochemical properties of nanoparticles, supported by quantitative data and visual workflows.

The Chemistry of the Carboxyl Terminus

The terminal carboxyl group on the polyethylene (B3416737) glycol (PEG) chain of this compound is a versatile chemical handle for bioconjugation. Its reactivity is central to the functionalization of nanoparticles for targeted drug delivery.

Acid-Base Properties and pH-Dependence

The carboxyl group is a weak acid, and its state of protonation is dependent on the pH of the surrounding environment. At physiological pH (around 7.4), the carboxyl group is predominantly deprotonated, existing as a negatively charged carboxylate ion (-COO⁻).[1] This negative charge contributes to the overall surface charge of the nanoparticle, which can influence its stability in suspension and its interactions with biological components.[1] The pH of the solution significantly affects the water solubility of this compound; higher pH increases ionization and solubility.[1]

Activation for Covalent Conjugation

The most prevalent method for activating the carboxyl group for conjugation is through carbodiimide (B86325) chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]

-

Step 1: Activation. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This reaction is most efficient in an acidic environment (pH 4.5-5.0).[3]

-

Step 2: Stabilization. The O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS or sulfo-NHS displaces the O-acylisourea to form a more stable NHS ester.[2][3] This two-step process is favored as it minimizes side reactions.[2]

-

Step 3: Conjugation. The NHS ester readily reacts with primary amines (-NH₂) on targeting ligands (e.g., proteins, peptides, antibodies) to form a stable amide bond.[4][5][6] This reaction is most efficient at a pH range of 7.2-8.5.[2]

Role in Targeted Drug Delivery

The primary function of the carboxyl group is to serve as an anchor point for targeting moieties, enabling nanoparticles to selectively bind to and enter specific cells or tissues.[7] This targeted approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.

This compound has been successfully used to attach a variety of targeting ligands, including:

-

ITGA2 antibodies for targeting specific cell surface antigens.[4]

-

Atosiban for creating targeted liposomes.[4]

-

Alendronate and hyaluronic acid for bone and CD44 receptor targeting in osteosarcoma.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of this compound in nanoparticle formulation and conjugation.

| Parameter | Typical Value/Range | Significance | Source |

| Molecular Weight | ~2780 g/mol | Affects the length of the PEG chain and resulting stealth properties. | [4] |

| pKa of Terminal COOH | ~3 | Influences the degree of ionization and reactivity at different pH values. | [9] |

| Molar Ratio in Liposomes | 1-5 mol% | Impacts surface density of PEG and targeting ligands, affecting stability and targeting efficiency. | [10] |

| EDC/sulfo-NHS Molar Excess | 10-50 fold | Drives the activation reaction towards completion for efficient conjugation. | [11] |

| Activation Reaction Time | 15 minutes | Time required for the formation of the stable NHS ester intermediate. | [12][13] |

| Conjugation Reaction Time | 2 hours to overnight | Duration needed for the amine-containing ligand to react with the activated carboxyl group. | [12] |

Experimental Protocols

Preparation of this compound Containing Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

-

Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, and this compound in a desired molar ratio such as 55:40:5) in an organic solvent like chloroform (B151607) in a round-bottom flask.[10] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film.[13][14]

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.[14] This process forms multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles (SUVs) with a uniform size, the MLV suspension is subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]

Conjugation of a Targeting Ligand via EDC/sulfo-NHS Chemistry

This protocol outlines the two-step conjugation process.

-

Activation:

-

Conjugation:

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing solution like hydroxylamine (B1172632) or Tris buffer.[12]

-

Remove unconjugated ligands and reaction byproducts via dialysis or size exclusion chromatography.[12]

-

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing this compound for targeted drug delivery.

Caption: EDC/sulfo-NHS mediated conjugation to this compound.

Caption: Workflow for preparing targeted liposomes.

Caption: Signaling pathway of a targeted nanoparticle.

Conclusion

The terminal carboxyl group of this compound is a critical enabler of modern targeted drug delivery technologies. Its well-understood and versatile reactivity allows for the precise engineering of nanoparticle surfaces, facilitating the attachment of a wide array of targeting ligands. This capability to create highly specific drug carriers is paramount in developing next-generation therapeutics with enhanced efficacy and reduced side effects. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the full potential of this compound in their drug development endeavors.

References

- 1. Is DSPE - PEG2000 - COOH water - soluble? - Blog [shochem.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. static.igem.org [static.igem.org]

The Multifaceted Role of DSPE-PEG2000-COOH in Liposomal Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) in liposomal formulations. As a key excipient, this compound imparts stability, modulates drug release, and provides a platform for targeted drug delivery, making it an indispensable tool in the development of advanced nanomedicines. This document provides a comprehensive overview of its functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways.

Core Functions and Mechanism of Action

This compound is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of approximately 2000 Da, and a terminal carboxylic acid (COOH) group. When incorporated into a liposome (B1194612) bilayer, each component plays a distinct and crucial role.

1. Steric Stabilization and Prolonged Circulation: The PEG chain extends from the liposome surface, creating a hydrated layer that sterically hinders the adsorption of opsonin proteins from the bloodstream. This "stealth" effect reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the liposomes and increasing their probability of reaching the target tissue.

2. pH-Responsive Drug Release: The terminal carboxyl group can be leveraged to create pH-sensitive liposomes. In the physiological pH of the bloodstream (around 7.4), the carboxyl group is deprotonated and negatively charged. However, in the acidic microenvironment of tumors or within endosomes (pH 5.5-6.5), the carboxyl group becomes protonated. This change in ionization can destabilize the liposome membrane, triggering the release of the encapsulated drug.

3. Active Targeting Moiety: The terminal carboxyl group serves as a versatile anchor for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules.[1] This functionalization allows the liposome to actively bind to specific receptors overexpressed on the surface of target cells, enhancing cellular uptake and site-specific drug delivery.

Quantitative Data on Liposome Characteristics

The incorporation of this compound influences several key physicochemical properties of liposomes. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of DSPE-PEG2000 Incorporation on Liposome Size and Zeta Potential

| Liposome Composition (Molar Ratio) | This compound (mol%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DPPC/Chol | 0 | 150 ± 10 | 0.25 | -5 ± 2 | [2] |

| DPPC/Chol/DSPE-PEG2000 | 1.25 | 110 ± 8 | 0.18 | -20 ± 4 | [2] |

| DPPC/Chol/DSPE-PEG2000 | 5 | 105 ± 6 | 0.15 | -35 ± 5 | [3] |

| DOPC/Chol | 0 | 162 | - | - | [4] |

| DOPC/Chol/DSPE-PEG2000 | 5.7 | 140 | < 0.2 | Neutral | [4] |

| DSPE-PEG2000/Soluplus (10:1 w/w) | - | 36.5 | 0.900 | -28.5 | [5] |

| DSPE-PEG2000/Soluplus (1:1 w/w) | - | 116.6 | 0.112 | -13.7 | [5] |

Note: Values are approximate and can vary based on the specific lipids, formulation method, and measurement conditions.

Table 2: Doxorubicin Encapsulation Efficiency and pH-Responsive Release

| Liposome Formulation | Encapsulation Efficiency (%) | Cumulative Release at pH 7.4 (24h) | Cumulative Release at pH 5.5 (24h) | Reference |

| HEPS/Chol/DSPE-PEG2000 | >90% | ~10% | - | [6] |

| POPC/DOTAP/DOPE/DSPE-mPEG2000 | 92.8 - 94.1% | Sustained Release | - | [6] |

| pH-sensitive (DOPE/CHEMS/DSPE-PEG2000) | >90% | ~20% | ~70% | [4] |

| PHIS-PEG/DSPE-PEG mixed micelles | 88% | ~10% (2h) | >60% (2h) | [7] |

Note: Release profiles are highly dependent on the specific formulation and experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of this compound-containing liposomes.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.

Protocol:

-

Lipid Dissolution: Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process results in the formation of MLVs.

-

Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Characterization of Liposome Size and Zeta Potential

a) Particle Size Measurement (Dynamic Light Scattering - DLS):

-

Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C and allow the sample to equilibrate.

-

Measurement: Perform the measurement, and the instrument will report the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.3 indicates a relatively monodisperse population.

b) Zeta Potential Measurement:

-

Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

-

Instrument Setup: Use a zeta potential analyzer. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes.

-

Measurement: The instrument calculates the zeta potential from the electrophoretic mobility using the Henry equation. The zeta potential provides an indication of the surface charge and the colloidal stability of the liposomes.

Determination of Drug Encapsulation Efficiency (EE%)

Protocol:

-

Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include:

-

Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.

-

Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.

-

-

Quantification of Drug:

-

Measure the concentration of the drug in the fraction containing the free drug (supernatant or later fractions from SEC).

-

Lyse the liposomes in the liposome-containing fraction using a suitable solvent (e.g., methanol or Triton X-100) and measure the concentration of the encapsulated drug.

-

Common analytical techniques for drug quantification include UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

-

Calculation of EE%: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Assay

Protocol (Dialysis Method):

-

Preparation: Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

-

Incubation: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.5) maintained at 37°C with gentle stirring.

-

Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).

-

Calculation: Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Cytotoxicity Assays

a) Cellular Uptake Analysis (Flow Cytometry):

-

Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiI or DiD) or encapsulating a fluorescent marker.[1]

-

Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with the fluorescently labeled liposomes at various concentrations and for different time points.

-

Harvesting and Staining: Wash the cells to remove non-internalized liposomes, detach them, and stain with a viability dye (e.g., DAPI or Propidium Iodide).

-

Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells that have taken up the liposomes and the mean fluorescence intensity, which corresponds to the amount of uptake.[8]

b) Visualization of Cellular Uptake (Confocal Microscopy):

-

Preparation: Seed cells on glass-bottom dishes or coverslips.

-

Incubation: Treat the cells with fluorescently labeled liposomes.

-

Staining (Optional): Stain specific cellular compartments (e.g., lysosomes with LysoTracker, endosomes with Rab markers) with appropriate fluorescent dyes.

-

Imaging: Wash the cells and visualize them using a confocal microscope to observe the subcellular localization of the liposomes.[9][10]

c) Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of the drug-loaded liposomes, free drug, and empty liposomes as controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[11][12][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Cellular Uptake Mechanisms

The negatively charged carboxyl group of this compound at physiological pH can influence cellular uptake. While non-specific electrostatic interactions can play a role, the primary mechanism for the internalization of nanoparticles is endocytosis.[14] For COOH-functionalized liposomes, pathways such as clathrin-mediated endocytosis and macropinocytosis have been implicated.[15]

Furthermore, the carboxyl group provides a convenient handle for conjugating targeting ligands that can engage specific cell surface receptors, such as integrins, leading to receptor-mediated endocytosis.

Conclusion

This compound is a powerful and versatile component in the design of advanced liposomal drug delivery systems. Its ability to confer stealth properties, enable pH-sensitive drug release, and serve as a conjugation point for active targeting makes it a cornerstone of modern nanomedicine research. A thorough understanding of its mechanism of action, coupled with rigorous physicochemical and biological characterization as outlined in this guide, is essential for the rational design and development of effective liposomal therapeutics. The provided protocols and data serve as a foundational resource for researchers and professionals in the field of drug development.

References

- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review [mdpi.com]

- 7. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. Determination of the Subcellular Distribution of Liposomes Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

An In-Depth Technical Guide on the Solubility of DSPE-PEG2000-COOH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) in various organic solvents. Understanding the solubility of this critical PEGylated lipid is paramount for the successful formulation of liposomes, micelles, and other nanoparticle-based drug delivery systems. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection.

Core Concept: The Amphiphilic Nature of this compound

This compound is an amphiphilic molecule, possessing both a hydrophobic (lipophilic) and a hydrophilic component. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety, with its two long stearoyl fatty acid chains, constitutes the hydrophobic portion, while the polyethylene (B3416737) glycol (PEG) chain and the terminal carboxylic acid group provide hydrophilicity.[1] This dual nature governs its solubility behavior, allowing for self-assembly into structures like micelles and liposomes in aqueous environments and dictating its solubility in various organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific salt form of the lipid, and the presence of impurities.

| Organic Solvent | Chemical Formula | Solubility (at ambient temperature unless specified) | Remarks |

| Chloroform | CHCl₃ | > 10 mg/mL[2], Soluble[3] | Commonly used for creating lipid films in liposome (B1194612) preparation. |

| Dimethylformamide (DMF) | C₃H₇NO | > 10 mg/mL[2], Soluble[3] | A polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL (with sonication)[4], Soluble[3] | A highly polar aprotic solvent; hygroscopic nature can impact solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | 50 mg/mL (with sonication)[4] | A polar aprotic solvent. |

| Methylene Chloride (DCM) | CH₂Cl₂ | Soluble[3] | A common solvent for lipids. |

| Ethanol | C₂H₅OH | Sparingly soluble (1-10 mg/mL)[5] | A polar protic solvent. |

| Hot Water | H₂O | > 10 mg/mL[2] | Increased temperature enhances solubility in aqueous solutions. |

Experimental Protocols

While specific, detailed protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, a standardized approach based on the widely accepted shake-flask method can be employed. This method is considered a reliable technique for determining equilibrium solubility.

Protocol: Determination of this compound Solubility using the Shake-Flask Method

1. Materials:

-

This compound powder

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with airtight screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (readable to at least 0.01 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or another suitable analytical technique for quantification.

2. Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. If necessary, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-ELSD/CAD.

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL).

Visualization of Methodologies

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]

- 5. youtube.com [youtube.com]

Navigating the Biological Landscape of DSPE-PEG2000 Lipids: A Technical Guide to Biocompatibility and Toxicity

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) is a cornerstone of modern nanomedicine, prized for its ability to improve the pharmacokinetic profiles of therapeutic agents. This in-depth guide explores the critical aspects of its biocompatibility and toxicity, providing essential data and methodologies for researchers in the field. DSPE-PEG2000 is widely recognized for its biocompatibility, biodegradability, and amphiphilicity, making it a key component in drug delivery systems.[1] Its integration into nanocarriers, such as liposomes, enhances their stability and circulation time by reducing clearance by the mononuclear phagocyte system (MPS).[1][2] This "stealth" characteristic is a primary reason for its inclusion in several FDA-approved formulations, including Doxil®.

While generally considered safe, a nuanced understanding of its potential toxicities is paramount for the development of safe and effective nanomedicines. This guide provides a detailed examination of its performance in various toxicological assays and outlines the protocols necessary for its evaluation.

Section 1: In Vitro and In Vivo Toxicity Profile

The toxicological profile of DSPE-PEG2000 is a subject of extensive research. While the lipid itself is considered to have low toxicity, its formulation and concentration can influence its biological effects.[3]

In Vitro Cytotoxicity

In vitro studies are crucial for assessing the direct impact of DSPE-PEG2000 on various cell types. High concentrations of DSPE-PEG2000 have been reported to potentially disrupt cell membrane integrity, leading to cytotoxicity.[4] The sensitivity to DSPE-PEG2000 can vary between different cell lines, with immune cells like macrophages sometimes showing greater susceptibility due to their phagocytic nature.[4]

Below is a summary of cytotoxicity data from studies utilizing DSPE-PEG2000 based formulations.

| Cell Line | Assay | Formulation | Concentration | Results | Reference |

| U87 Glioma Cells | MTT | QUE/TMZ-NLs (DSPE-PEG2000 based) | 25, 50, 100 µM | Dose-dependent cytotoxicity observed at 12, 24, and 48 hours. | [5] |

| U87/TR (TMZ-resistant) | MTT | TMZ | IC50: 38.65 mM | Demonstrates baseline resistance. | [5] |

| U87 Cells | MTT | TMZ | IC50: 9.24 mM | Baseline cytotoxicity of the free drug. | [5] |

| A549, U87, U251 cells | Resazurin Assay | Cabozantinib-loaded DSPE-PEG2000 micelles | Not specified | Enhanced cytotoxicity compared to free cabozantinib (B823) solution. | [6] |

| LO2 and HepG2 cells | Not specified | PEG-DSPE-MSNs | Not specified | Data available in source. | [7] |

In Vivo Toxicity

Animal studies provide a more systemic view of the potential toxicity of DSPE-PEG2000. High-molecular-weight PEGs administered subcutaneously or intravenously have been associated with a molecular-weight-related increase in tissue vacuolation in organs such as the spleen, lymph nodes, and lungs, although this is often without an inflammatory response.[8] Encapsulating drugs in DSPE-PEG2000 micelles can, however, reduce the systemic toxicity of the encapsulated agent.[9]

| Animal Model | Administration Route | Formulation | Dose | Key Findings | Reference |

| Sprague Dawley Rats | Subcutaneous & Intravenous | 20, 40, 60 kDa PEG | 100 mg/kg weekly for 24 weeks | Molecular-weight-related increase in tissue vacuolation (spleen, lymph nodes, lungs). No inflammatory response. | [8] |

| Rats | Intravenous | Ridaforolimus in DSPE-PEG2000 micelles | 10 mg/kg | Increased half-life and decreased clearance of ridaforolimus. May improve toxicity profile by eliminating harmful excipients. | [9][10] |

| Mice | Intraperitoneal | PEG 200 | 8 mL/kg | High toxicity, leading to euthanasia in 50% of animals. | [11][12] |

| Mice | Intraperitoneal | PEG 200 | 2 mL/kg | Tolerated without obvious signs of systemic toxicity. | [11][12] |

Hemocompatibility: Hemolysis Assay

For intravenously administered formulations, assessing the potential for hemolysis (the rupture of red blood cells) is a critical safety evaluation. Formulations containing DSPE-PEG2000 are generally considered non-hemolytic at therapeutic concentrations. According to the American Society for Testing and Materials (ASTM F756), a hemolysis rate of less than 5% is considered safe.[13]

| Formulation | Concentration Range | Hemolysis (%) | Conclusion | Reference |

| DSPE-PEG-RGD@ICG | Not specified | Nearly 5% within a certain concentration range | Slightly hemolytic, dose-dependent | [13] |

| Conventional Lipids (DOPC, cholesterol, DSPE-PEG2000) | Below 0.16 mg/ml (lipid) | Minimum | Safe for intravenous administration | [14] |

Section 2: Immunogenicity of DSPE-PEG2000

The "stealth" properties of PEG are a double-edged sword. While PEGylation reduces recognition by the MPS, it can also elicit an immune response, particularly upon repeated administration.

Accelerated Blood Clearance (ABC) Phenomenon

One of the most significant immune-related side effects is the Accelerated Blood Clearance (ABC) phenomenon.[4] This occurs when the first administration of a PEGylated nanocarrier induces the production of anti-PEG antibodies, primarily of the IgM isotype.[15][16] Upon subsequent injections, these antibodies bind to the PEGylated nanoparticles, leading to their rapid clearance from the bloodstream, often through uptake by Kupffer cells in the liver.[16][17] This not only reduces the therapeutic efficacy but can also alter the biodistribution of the drug, potentially causing adverse effects.[15] The induction of the ABC phenomenon is influenced by factors such as the lipid dose and the time interval between administrations.[17]

References

- 1. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]

- 2. rsc.org [rsc.org]

- 3. 4adi.com [4adi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Accelerated blood clearance of PEGylated liposomes following preceding liposome injection: effects of lipid dose and PEG surface-density and chain length of the first-dose liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Self-Assembly of DSPE-PEG2000-COOH: A Technical Guide for Researchers

An in-depth exploration of the principles, characterization, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] in nanomaterials and drug delivery.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is an amphiphilic polymer conjugate that has garnered significant attention in the fields of nanomedicine and drug delivery. Its unique molecular architecture, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxyl group, enables it to spontaneously self-assemble in aqueous environments to form stable, core-shell micellar nanostructures.[1][2] This technical guide provides a comprehensive overview of the self-assembly properties of this compound, including its critical micelle concentration, the morphology of the resulting nanostructures, and key factors influencing their formation. Detailed experimental protocols for characterization and conceptual diagrams of its application in targeted drug delivery are also presented to aid researchers and drug development professionals.

Core Self-Assembly Properties

The self-assembly of this compound into micelles is a thermodynamically driven process. The hydrophobic DSPE tails aggregate to form the core of the micelle, sequestered from the aqueous environment, while the hydrophilic PEG chains form a protective corona that extends into the surrounding medium.[3] This arrangement minimizes the unfavorable interactions between the hydrophobic lipid chains and water molecules. The terminal carboxyl group on the PEG chain provides a negative surface charge at physiological pH and a site for further functionalization.[3]

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the minimum concentration at which this compound monomers begin to form micelles. Below the CMC, the molecules exist predominantly as individual unimers.[2] The CMC is a critical indicator of the stability of the micelles upon dilution, such as in the bloodstream. A low CMC value is desirable for drug delivery applications as it suggests that the micelles will remain intact even at low concentrations.[4][5] The CMC of DSPE-PEG2000 is influenced by factors such as the solvent composition and temperature.[6][7] For instance, the CMC is reportedly about 10 times higher in pure water than in a buffered solution.[6]

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | Not specified | [8] |

| Critical Micelle Concentration (CMC) | 1.8 x 10⁻⁵ mol L⁻¹ | 25 °C | [4] |

| Critical Micelle Concentration (CMC) | ~1 µM | Not specified | [5][9] |

Micelle Morphology and Size

This compound self-assembles into spherical or spheroidal micelles.[8] The size of these micelles is a crucial characteristic for in vivo applications, as it can influence their biodistribution and ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The hydrodynamic diameter of DSPE-PEG2000 micelles typically ranges from 10 to 20 nanometers.[4][8] The size can be affected by the concentration of the polymer and the ionic strength of the medium.[6][7]

| Parameter | Value | Conditions | Reference |

| Hydrodynamic Diameter | 10.7–16.0 nm | Temperature dependent | [8] |

| Mean Diameter | ~10 nm | Measured by DLS and SAXS | [4] |

| Hydrodynamic Diameter | 2 - 15 nm | Dependent on solvent and lipid concentration | [6] |

| Zeta Potential | -2.7 ± 1.1 mV | Not specified | [4] |

Factors Influencing Self-Assembly

The self-assembly of this compound is a dynamic process that can be influenced by several environmental factors:

-

Solvent/Buffer Composition: The presence of ions in buffered solutions can screen the charges of the headgroups, leading to a lower CMC and affecting micelle size compared to pure water.[6][7]

-

Temperature: Temperature can affect the kinetic and thermodynamic stability of the micelles.[10][11] For DSPE-PEG(2000) micelles, a reversible phase transition has been observed at 12.8°C upon heating, which is attributed to the chain melting transition of the lipids in the micelle core.[8]

-

Concentration: The concentration of this compound not only determines the formation of micelles above the CMC but can also influence micelle-micelle interactions at higher concentrations, potentially affecting the apparent size.[7]

-

Presence of Other Molecules: The incorporation of hydrophobic drugs into the micelle core or the interaction with proteins like bovine serum albumin (BSA) can impact the stability and equilibrium of the micellar system.[10][11][12]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

-

This compound

-

Pyrene

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Volumetric flasks and pipettes

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of this compound with concentrations ranging from below to above the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is constant and low (e.g., 10⁻⁶ M).

-

Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micelles.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of approximately 334 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar cores.[4]

Characterization of Micelle Size and Zeta Potential using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

-

This compound micelle suspension

-

Aqueous buffer (filtered through a 0.22 µm filter)

-

DLS instrument

Procedure:

-

Prepare a dilute suspension of this compound micelles in the desired filtered buffer at a concentration above the CMC.

-

Ensure the sample is free of dust and aggregates by filtering or gentle centrifugation.

-

Transfer the sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

-

Perform the DLS measurement to obtain the autocorrelation function of the scattered light intensity.

-

The instrument's software will analyze the autocorrelation function to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

For zeta potential measurement, a specific electrode cuvette is used, and an electric field is applied to the sample. The electrophoretic mobility of the micelles is measured and converted to the zeta potential, which provides information about the surface charge and colloidal stability.[4]

Visualizing Self-Assembly and Applications

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. DSPE-PEG-COOH, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]

- 2. Can DSPE - PEG2000 - COOH form micelles? - Blog [shochem.com]

- 3. What are the surface properties of DSPE - PEG2000 - COOH micelles? - Blog [shochem.com]

- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 8. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of the PEG Chain in DSPE-PEGylated Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG) has emerged as a cornerstone excipient. This in-depth technical guide elucidates the critical functions of the PEG chain in DSPE-PEGylated lipids, offering a comprehensive resource for professionals engaged in the formulation and development of nanomedicines.

Core Function: The "Stealth" Effect and Prolonged Circulation

The primary and most celebrated function of the PEG chain in DSPE-PEGylated lipids is to confer "stealth" characteristics to liposomes and other lipid nanoparticles (LNPs).[1][2][3][4] When incorporated into a lipid bilayer, the DSPE moiety anchors the molecule, while the hydrophilic and flexible PEG chain extends into the aqueous environment, forming a protective layer on the nanoparticle surface.[2][3]

This steric barrier dramatically reduces the recognition and uptake of the nanoparticles by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1][2][5] The mechanism involves several key processes:

-

Inhibition of Opsonization: The PEG layer sterically hinders the adsorption of plasma proteins, known as opsonins, onto the nanoparticle surface.[1][2][6] Opsonization is a critical step that marks foreign particles for phagocytic clearance.

-

Reduced Immune Recognition: By masking the nanoparticle surface, the PEG chain prevents direct interaction with immune cells, effectively making the liposome (B1194612) "invisible" to the body's defense mechanisms.[2][7]

-

Increased Hydrophilicity: The highly hydrophilic nature of the PEG chains creates a hydrated shell around the nanoparticle, further repelling protein interactions and preventing aggregation.[2][3][6]

The culmination of these effects is a significant extension of the nanoparticle's circulation half-life in the bloodstream, from minutes to hours or even days.[7][8] This prolonged circulation is paramount for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][7]

Impact on Physicochemical Properties and Stability

Beyond its biological "stealth" function, the PEG chain profoundly influences the physicochemical properties and stability of lipid-based formulations.

-

Prevention of Aggregation: The steric repulsion provided by the PEG chains prevents the aggregation of nanoparticles in biological fluids, which is crucial for maintaining a consistent particle size distribution and preventing potential emboli.[2][8][9]

-

Enhanced Stability: PEGylation contributes to the overall stability of the liposomal structure, helping to retain the encapsulated drug and increasing the shelf life of the formulation.[9][10] The presence of PEG can lead to a slight increase in the rigidity of the liposome.[10]

-

Influence on Particle Size: The inclusion of DSPE-PEG can affect the resulting particle size of the nanoparticles. The final size is influenced by the concentration of the PEGylated lipid and the length of the PEG chain.[9][11]

The "PEG Dilemma": Balancing Stealth with Cellular Uptake

While PEGylation is highly effective at prolonging circulation, it can also present a challenge known as the "PEG dilemma".[12] The same steric hindrance that prevents immune recognition can also impair the interaction of the nanoparticle with target cells, potentially reducing cellular uptake and endosomal escape.[10][12] This can diminish the therapeutic efficacy of the encapsulated drug.[12]

To address this, researchers have developed strategies such as using cleavable PEG lipids or incorporating targeting ligands at the distal end of the PEG chain to facilitate specific binding to target cells.[12][13][14]

Immunological Considerations

Despite its low immunogenicity, PEG is not entirely inert.[3][15] Repeated administration of PEGylated nanoparticles can, in some cases, induce the production of anti-PEG antibodies (primarily IgM).[1][5][16] This can lead to an accelerated blood clearance (ABC) phenomenon upon subsequent injections, where the nanoparticles are rapidly cleared from circulation.[5][15] The encapsulated drug can also influence this phenomenon, with some chemotherapeutic agents appearing to inhibit the anti-PEG IgM response.[5] Furthermore, interactions with the immune system can sometimes result in complement activation-related pseudoallergy (CARPA), a non-IgE-mediated hypersensitivity reaction.[5]

Quantitative Data Summary

The following tables summarize key quantitative data on the impact of DSPE-PEG on liposome characteristics.

| Property | Non-PEGylated Liposomes | PEGylated Liposomes | Key Findings | Reference(s) |

| Circulation Half-life | < 30 minutes | Up to 5 hours (or longer) | PEGylation significantly increases circulation time. | [8] |

| Zeta Potential | Variable (can be highly negative or positive) | Near-neutral (e.g., ~ -4 mV) | The PEG layer shields the surface charge, leading to a more neutral potential. | [17] |

| Particle Size | Prone to aggregation | Stable, monodisperse | PEG prevents aggregation and helps maintain a uniform particle size. | [2][3] |

| PEG Molecular Weight (Da) | Effect on Circulation Time | Observations | Reference(s) |

| < 750 | Promoted blood clearance | Very short PEG chains are insufficient to provide a robust steric barrier. | [17] |

| 750 | Comparable to non-PEGylated | [8] | |

| 1000-2000 | Significant increase | Considered optimal for many applications to achieve the "stealth" effect. | [17] |

| 5000 | Prolonged circulation, but may not be significantly better than 2000 Da | Longer chains can sometimes lead to reduced cellular uptake. | [8][17] |

| > 5000 | No further increase in circulation time | [17] |

| DSPE-PEG Molar Percentage | Effect | Observations | Reference(s) |

| 2 mol% | Can prevent aggregation | Effective for inhibiting surface interactions. | [14] |

| 5-10 mol% | Commonly used for "stealth" effect | Provides a good balance of stability and circulation time. | [18] |

| > 12 mol% | May compromise liposome formation and drug loading | High concentrations can disrupt the lipid bilayer. | [8] |

Experimental Protocols

Protocol 1: Preparation of DSPE-PEGylated Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.[18][19][20]

1. Lipid Film Preparation: a. Dissolve DSPE-PEG and other lipids (e.g., a primary phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[18] A typical molar ratio is 55:40:5 for DSPC:cholesterol:DSPE-PEG2000.[18] b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[18][19] The water bath temperature should be kept above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).[18] c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[18][19]

2. Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the lipid's phase transition temperature.[18] If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.[18] b. Vortex or gently agitate the flask to detach the lipid film, forming multilamellar vesicles (MLVs).[18]

3. Size Reduction (Extrusion): a. To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.[18][20] b. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[18][20] This process should also be performed at a temperature above the lipid's transition temperature.[18]

4. Purification: a. Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.[20]

Protocol 2: Characterization of DSPE-PEGylated Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Technique: Dynamic Light Scattering (DLS).[18][20] b. Procedure: Dilute the liposome suspension in a suitable buffer to an appropriate concentration.[18][20] Perform the measurement at a controlled temperature (e.g., 25°C).[18] The Z-average diameter and PDI are the key parameters to record.[20]